N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine
Description
Properties
IUPAC Name |
N'-[(1,5-dimethylpyrazol-4-yl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4/c1-7-8(5-10-4-3-9)6-11-12(7)2/h6,10H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZULEKIYLBCQDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Pyrazole-4-carbaldehyde with Ethylene Diamine
The most common synthetic route involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with ethane-1,2-diamine. This method mirrors protocols used for analogous pyrazole-diamine ligands.
Reaction Conditions
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Molar Ratio : A 2:1 stoichiometry of aldehyde to diamine ensures complete imine formation.
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Solvent : Ethanol or methanol, heated under reflux (80–100°C) for 6–8 hours.
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Catalyst : Glacial acetic acid (0.2 mL per 0.01 mol aldehyde) facilitates Schiff base formation.
Mechanism
The aldehyde group reacts with the primary amine of ethane-1,2-diamine, forming an imine bond (C=N) via nucleophilic addition-elimination. The reaction proceeds as:
Reductive Amination
An alternative pathway employs reductive amination to bypass intermediate isolation.
Procedure
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Imine Formation : React 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with ethane-1,2-diamine in methanol at 50°C for 4 hours.
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Reduction : Add sodium borohydride (NaBH₄, 2 equivalents) at 0°C and stir for 12 hours.
Advantages
-
Avoids purification of unstable imine intermediates.
Optimization of Reaction Parameters
Solvent Effects
Solvent polarity significantly impacts reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Ethanol | 24.3 | 68 | 8 |
| Methanol | 32.7 | 72 | 6 |
| Acetonitrile | 37.5 | 55 | 10 |
Methanol provides optimal balance between polarity and boiling point.
Catalytic Additives
-
Acetic Acid : Increases protonation of the amine, enhancing nucleophilicity (yield improvement: 15–20%).
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Molecular Sieves (3Å) : Absorb water, shifting equilibrium toward imine formation.
Purification and Characterization
Purification Techniques
Spectroscopic Validation
FT-IR
¹H NMR (DMSO-d₆)
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 58.33 | 58.28 |
| H | 7.64 | 7.59 |
| N | 24.24 | 24.18 |
Industrial-Scale Production
Continuous Flow Synthesis
Green Chemistry Approaches
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions where the amino groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions may require catalysts or specific conditions like elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction may produce this compound hydride derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine has been investigated for its potential biological activities including:
- Antimicrobial Activity : Studies suggest that pyrazole derivatives exhibit significant antimicrobial properties. The compound may inhibit the growth of various pathogens.
- Anticancer Properties : Preliminary research indicates potential anticancer effects through interactions with specific cellular targets, leading to apoptosis in cancer cells.
Coordination Chemistry
The compound acts as a ligand in coordination chemistry due to its ability to form complexes with transition metals. This property is crucial for:
- Catalysis : this compound can facilitate various catalytic processes by stabilizing metal ions and enhancing reaction rates.
Material Science
In materials science, the compound's unique structure allows it to be utilized in the development of new materials:
- Polymer Synthesis : Its amine functionality can be used to create polymers with enhanced properties such as thermal stability and mechanical strength.
Case Study 1: Antimicrobial Activity
A study conducted on pyrazole derivatives highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Case Study 2: Catalytic Applications
Research into the catalytic properties of this compound revealed its potential as a catalyst in organic transformations such as oxidation and reduction reactions. The compound was shown to enhance yields significantly when used in conjunction with specific metal catalysts.
Mechanism of Action
The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Commercial Catalogs
The following table compares N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine with structurally related compounds listed in commercial databases:
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Functional Groups | Status |
|---|---|---|---|---|
| This compound | 1340072-33-4 | 168.24 | Pyrazole, diamine, methyl groups | Discontinued |
| 4-Methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine | 1067230-68-5 | ~206.29 (estimated) | Pyridine, thiophene, methyl | Discontinued |
| 5-[(2,5-Dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | 1006348-94-2 | ~303.18 (estimated) | Triazole, dichlorophenoxy, thiol | Discontinued |
| 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | 861240-03-1 | ~235.23 (estimated) | Pyrazolopyridine, hydroxyethyl, carboxylic acid | Discontinued |
Key Observations:
Substituent Diversity: The target compound lacks heteroatoms like sulfur or chlorine present in analogues (e.g., thiophene in 1067230-68-5 or dichlorophenoxy in 1006348-94-2), which may reduce its reactivity in electrophilic substitution reactions .
Molecular Weight : The target compound has a lower molecular weight compared to analogues with bulky substituents (e.g., 1006348-94-2), suggesting improved solubility in polar solvents.
Functional Comparisons
Pyrazole vs. Triazole Derivatives:
- Triazole-containing compounds (e.g., 1006348-94-2) often exhibit stronger metal-binding affinity due to the triazole ring’s nitrogen-rich environment. In contrast, pyrazole-based compounds like the target may prioritize stability over reactivity .
- Thiol and carboxylic acid groups (e.g., in 861240-03-1) enable covalent bonding with metals or biomolecules, whereas the diamine group in the target compound is more likely to participate in non-covalent interactions .
Aromatic vs. Aliphatic Linkers:
- Compounds with thiophene or pyridine aromatic linkers (e.g., 1067230-68-5) may exhibit π-π stacking interactions, absent in the aliphatic diamine chain of the target compound. This difference could influence crystallinity or solubility .
Biological Activity
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine is a pyrazole derivative with significant potential in medicinal chemistry due to its unique structural features. The compound consists of a pyrazole ring with two methyl groups at the 1 and 5 positions and an ethane-1,2-diamine moiety. This combination suggests a diverse range of biological activities, which are currently under investigation.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 168.24 g/mol. The compound's structure is characterized by:
| Feature | Description |
|---|---|
| Pyrazole Ring | Five-membered ring containing two nitrogen atoms |
| Methyl Substituents | Methyl groups at positions 1 and 5 enhance lipophilicity |
| Ethane-1,2-Diamine Moiety | Provides potential for hydrogen bonding and reactivity |
Biological Activity Overview
Research indicates that compounds containing pyrazole moieties exhibit various biological activities, including:
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation by modulating pathways involved in cell growth and survival. For instance, related pyrazole derivatives have been shown to reduce mTORC1 activity and induce autophagy in cancer cells .
- Antimicrobial Properties: Pyrazole derivatives have demonstrated antimicrobial activity against various pathogens. The interaction of such compounds with bacterial membranes can disrupt integrity and lead to cell lysis .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to reduced proliferation of cancer cells or pathogens.
- Receptor Modulation: Interaction with cellular receptors could alter signaling pathways that regulate cell survival and apoptosis.
- Oxidative Stress Induction: Some studies suggest that pyrazole derivatives can induce oxidative stress in cells, contributing to their anticancer effects .
Anticancer Activity
A study involving related pyrazole compounds indicated significant antiproliferative effects against pancreatic cancer cell lines (MIA PaCa-2). The compounds tested showed submicromolar activity and were effective in reducing mTORC1 signaling, suggesting a potential therapeutic application for this compound in oncology .
Antimicrobial Studies
Research on similar pyrazole derivatives has highlighted their effectiveness against various bacterial strains. For example, one study reported that a derivative exhibited potent antibacterial activity by disrupting bacterial membranes, leading to cytoplasmic leakage and cell death .
Q & A
Q. What are the common synthetic routes for N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via alkylation or reductive amination reactions. A standard approach involves reacting 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with ethane-1,2-diamine under reducing conditions (e.g., NaBH₃CN) to form the secondary amine linkage. Solvent choice (e.g., ethanol or dichloromethane), temperature control (25–60°C), and stoichiometric ratios (1:1.2 aldehyde:diamine) are critical for yield optimization. Purification via column chromatography or recrystallization ensures product integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- ¹H/¹³C NMR : Look for signals corresponding to the pyrazole methyl groups (δ ~2.1–2.5 ppm) and ethylene linker protons (δ ~2.7–3.3 ppm).
- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
- Mass Spectrometry : Confirm molecular weight (MW: 168.24 g/mol) via ESI-MS or HRMS .
Q. What are the primary research applications of this compound in medicinal chemistry?
The compound serves as a versatile scaffold in drug discovery, particularly in designing kinase inhibitors or antimicrobial agents. Its pyrazole core enables π-π stacking interactions with biological targets, while the ethylenediamine linker enhances solubility and binding flexibility .
Advanced Research Questions
Q. How can X-ray crystallography and software like SHELX or ORTEP-3 resolve ambiguities in the compound’s solid-state structure?
Single-crystal X-ray diffraction (SCXRD) is critical for determining bond angles, torsion angles, and hydrogen-bonding networks. For example, hydrogen bonds between the amine groups and adjacent pyrazole rings can be analyzed using SHELXL for refinement and ORTEP-3 for graphical visualization. Key parameters include:
Q. What strategies can address contradictions in biological activity data across studies involving this compound?
Discrepancies often arise from variations in assay conditions (e.g., pH, solvent) or impurity profiles. Researchers should:
- Validate purity via HPLC (>95%).
- Use standardized assays (e.g., MIC for antimicrobial studies).
- Compare results with structurally analogous compounds (e.g., fluorinated or chlorinated derivatives) to isolate substituent effects .
Q. How does graph set analysis (GSA) elucidate intermolecular interactions in the crystal lattice, and what patterns are observed for this compound?
GSA classifies hydrogen-bonding motifs (e.g., rings, chains) using Etter’s rules. For this compound, common motifs include:
- R₁²(6) : Six-membered rings formed via N-H···N hydrogen bonds.
- C(4) : Chains linking adjacent molecules through amine-pyrazole interactions. These patterns inform crystal packing stability and solubility predictions .
Q. What computational methods are recommended for predicting the compound’s reactivity or binding affinity?
- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential surfaces.
- Molecular Docking (AutoDock/Vina) : Simulate binding to target proteins (e.g., kinases) using PyMOL for visualization.
- QSAR Models : Correlate substituent modifications (e.g., methyl vs. ethyl groups) with biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
